molecular formula C9H13ClFN3O2 B1208495 Fluorodopan CAS No. 834-91-3

Fluorodopan

Cat. No.: B1208495
CAS No.: 834-91-3
M. Wt: 249.67 g/mol
InChI Key: ODACNRQBNVVGAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluorodopa F 18 is a fluorinated analog of levodopa used as a diagnostic agent for positron emission tomography (PET) in the evaluation of Parkinsonian syndromes . It is used in a procedure called PET scan to help doctors see an image of the brain .


Synthesis Analysis

A one-pot two-step synthesis of 6-[18F]fluoro-l-DOPA ([18F]FDOPA) has been developed involving Cu-mediated radiofluorination of a pinacol boronate ester precursor .


Molecular Structure Analysis

The molecular structure of Fluorodopa can be analyzed using various tools such as MolView . These tools allow for the conversion of the molecule into a 3D model which can then be analyzed .


Chemical Reactions Analysis

The chemical reactions involving Fluorodopa are complex and require a deep understanding of chemistry . The reactions vary with the reactions involved, especially in the cases of chemicals in contact with air and mixing of chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of Fluorodopa can be analyzed using various methods . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Scientific Research Applications

1. Cancer Research

Fluorodopan has been studied in the context of cancer treatment, specifically for advanced colorectal cancer. In an early phase II study, this compound showed limited effectiveness, achieving partial remission in one patient and stable disease in ten patients, although it did not significantly affect tumor regression or prolongation of survival (Nair, Moayeri, & Mittelman, 1980).

2. Fluorophore Dye Binding Peptides

This compound has been involved in research focusing on fluorophore dyes, which are crucial in biomedical research for assaying cellular constituents and physiology. A study created fluorophore dye-binding peptides, or 'fluorettes,' which have potential applications in fluorescent dye-based approaches both in vitro and in vivo (Rozinov & Nolan, 1998).

3. Antitrypanosomal Activity

Research on fluoroquinolones, which may include this compound, has demonstrated in vitro activity against Trypanosoma brucei brucei, suggesting potential use in treating diseases caused by these parasites. These compounds have been found effective, particularly tetracyclic analogs (Nenortas, Burri, & Shapiro, 1999).

4. In Vivo Monitoring of Drug Metabolism

This compound derivatives like 5-fluorouracil have been monitored in vivo using nuclear magnetic resonance (NMR) for drug metabolism studies. This method allows for non-invasive, repeated analysis of chemical constituents in living organisms, offering insights into the drug's metabolic fate (Stevens et al., 1984).

5. Development of Fluorescent Amino Acids

This compound and related compounds are instrumental in developing fluorescent amino acids, vital for studying biological systems. These amino acids help in constructing fluorescent macromolecules like peptides and proteins, enabling real-time imaging and tracking of biological processes (Cheng, Kuru, Sachdeva, & Vendrell, 2020).

6. Parkinson's Disease Research

This compound derivatives, such as L-[18F] fluorodopa, have been used in Parkinson's disease research. Studies using positron emission tomography (PET) have measured brain dopamine metabolism, providing insights into the disease's pathology and aiding in the development of therapeutic strategies (Leenders et al., 1986).

7. Synthetic Polymer Studies

Fluorimetry, involving this compound, is a powerful tool in synthetic polymer research, revealing information about the distribution of species in polymer systems, mobility of chains, and polymer compatibility, contributing significantly to material science (Morawetz, 1979).

8. Lithium-Ion Batteries

This compound derivatives like 1-Fluoropropane-2-one have been explored as additives for lithium-ion batteries, enhancing performance, efficiency, and stability, thus contributing to the advancement of energy storage technology (Krämer, Schmitz, Passerini, Winter, & Schreiner, 2012).

9. Dental Health Research

This compound and its related compounds like fluoride have been central to dental health research, particularly in understanding caries and the role of fluoride in prevention and treatment, leading to paradigm shifts in dental care and public health policies (Fejerskov, 2004).

Mechanism of Action

Fluorodopa F 18 is decarboxylated by aromatic amino acid decarboxylase (AADC) in the striatum to fluorodopamine F 18 . This supplemental dopamine performs the role that endogenous dopamine cannot due to a decrease of natural concentrations and stimulates dopaminergic receptors .

Safety and Hazards

Chemical disinfectants could be hazardous to workers if they are not properly handled . Some of the chemical disinfectants are flammable and explosive. They may react with incompatible chemicals violently and generate toxic gases .

Properties

IUPAC Name

5-[2-chloroethyl(2-fluoroethyl)amino]-6-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClFN3O2/c1-6-7(8(15)13-9(16)12-6)14(4-2-10)5-3-11/h2-5H2,1H3,(H2,12,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODACNRQBNVVGAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)N(CCF)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60232320
Record name Fluorodopan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60232320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834-91-3
Record name 5-[(2-Chloroethyl)(2-fluoroethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=834-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluorodopan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000834913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluorodopan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73754
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fluorodopan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60232320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUORODOPAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1EXJ975PT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluorodopan
Reactant of Route 2
Fluorodopan
Reactant of Route 3
Reactant of Route 3
Fluorodopan
Reactant of Route 4
Fluorodopan
Reactant of Route 5
Fluorodopan
Reactant of Route 6
Fluorodopan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.